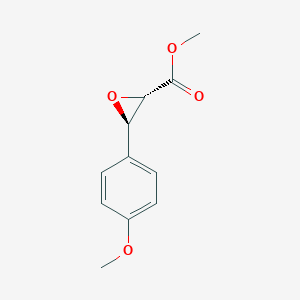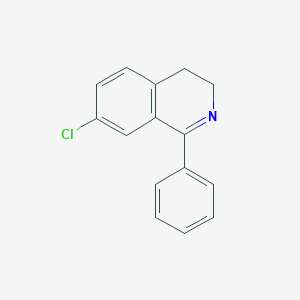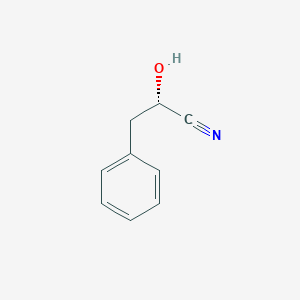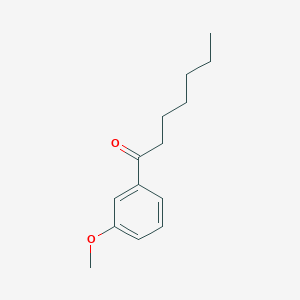
(+)-beta-Pinene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of myrcene through the pyrolysis of β-pinene represents a critical pathway for the industrial production of various terpenic alcohols and vitamins A and E. A theoretical equilibrium model predicts yields of myrcene from β-pinene could reach 93.5%, although practical yields have been lower, likely due to decomposition reactions of myrcene into various degradation products (Kolicheski et al., 2007).
Molecular Structure Analysis
The isomerization reactions of α-pinene to other hydrocarbons like camphene and terpinolenes over Beta zeolites highlight the structural versatility of pinene molecules and the impact of acidic environments on their rearrangement. The study of these reactions provides insight into the molecular structure dynamics of β-pinene under different conditions (Gündüz et al., 2005).
Chemical Reactions and Properties
β-Pinene's reactivity, particularly in the presence of Lewis acids, allows for the synthesis of pinane-type sulfides through regiospecific reactions. This reactivity is crucial for understanding the chemical properties and potential applications of β-pinene derivatives in various fields, including the synthesis of environmentally friendly polymers and materials (Nikitina et al., 2006).
Physical Properties Analysis
The study of binary diffusion coefficients of α-pinene and β-pinene in supercritical carbon dioxide provides valuable data on their physical properties under different conditions. This information is essential for industrial applications where supercritical CO2 is used as a solvent or in extraction processes (Silva et al., 2004).
Chemical Properties Analysis
The ozonolysis of β-pinene in gas-phase experiments reveals the formation of multifunctional organic acids, such as pinic acid and norpinic acid. These reactions provide insight into the atmospheric chemistry of β-pinene and its role in the formation of secondary organic aerosols, highlighting its environmental and climatic significance (Ma & Marston, 2008).
Wissenschaftliche Forschungsanwendungen
Effect on Yeast Cells : (+)-β-Pinene has been found to inhibit respiration in yeast cells, affecting mitochondrial functions. This inhibition is dependent on the ratio of pinene to yeast cells. It also impacts proton pumping and K+ transport, indicating its effect on cell membranes, particularly in mitochondria (Uribe, Ramírez, & Peña, 1985).
Electrochemical Discrimination : The ability to recognize and discriminate between the enantiomers of (+)-β-Pinene using an electrochemical method has been demonstrated, suggesting its potential in chemical sensing applications (Deng, Li, Chen, Ma, & Cheng, 2017).
Antifungal Activity Against Candida spp. : Research has shown that (+)-β-Pinene has antifungal properties, particularly against Candida species. It likely acts by interfering with cell wall formation and has potential as an anti-biofilm agent (Andrade, Rosalen, Freires, Scotti, Scotti, Aquino, & de Castro, 2019).
Antimicrobial Activities : The positive enantiomers of (+)-β-Pinene have demonstrated microbicidal activity against fungi and bacteria. This includes a significant effect against Candida albicans and methicillin-resistant Staphylococcus aureus (da Silva, Lopes, Barros de Azevedo, Costa, Alviano, & Alviano, 2012).
Hypoglycemic and Anti-Inflammatory Effects : A study on diabetic rats highlighted the hypoglycemic, hypolipidemic, and anti-inflammatory properties of β-Pinene. This suggests its potential therapeutic use in managing diabetes-related symptoms (Santos, Coelho, Fontes Loula, Saraiva Landim, Fernandes Lima, Machado, Lopes, Gomes, da Costa, de Menezes, Coutinho, Kim, Felipe, Neves, & Kerntopf, 2022).
Wirkmechanismus
Target of Action
It is known to interact with various proteins and enzymes in the body, influencing their function and activity .
Mode of Action
The exact mode of action of (+)-beta-Pinene is not fully understood. It is believed to interact with its targets, leading to changes in their function and activity. This can result in a variety of effects, depending on the specific target and the context in which the interaction occurs .
Biochemical Pathways
The biochemical pathways affected by (+)-beta-Pinene are diverse and complex. It is known to influence a variety of pathways, leading to downstream effects that can impact various physiological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (+)-beta-Pinene are crucial in determining its bioavailability. After administration, it is absorbed and distributed throughout the body, where it interacts with its targets. It is then metabolized and eventually excreted .
Result of Action
The molecular and cellular effects of (+)-beta-Pinene’s action are varied and depend on the specific targets it interacts with. These effects can range from changes in enzyme activity to alterations in protein function .
Action Environment
The action, efficacy, and stability of (+)-beta-Pinene can be influenced by various environmental factors. These can include factors such as temperature, pH, and the presence of other substances that can interact with (+)-beta-Pinene .
Eigenschaften
IUPAC Name |
(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTARULDDTDQWMU-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C1C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CCC(=C)[C@H]1C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173682 | |
| Record name | beta-Pinene, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-beta-Pinene | |
CAS RN |
19902-08-0 | |
| Record name | beta-Pinene, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Pinene, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-β-Pinene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-Pinene, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGO73S04D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (+)-β-Pinene?
A1: (+)-β-Pinene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.
Q2: How is (+)-β-Pinene typically characterized?
A2: Common techniques include Gas Chromatography (GC) coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) [, , , ]. These methods allow for separation and identification of (+)-β-Pinene within complex mixtures like essential oils.
Q3: Is there a difference between (+)-β-Pinene and (-)-β-Pinene?
A3: Yes, these two forms represent enantiomers of β-Pinene, meaning they are mirror images of each other. They share the same chemical formula and physical properties but can exhibit different biological activities [].
Q4: What biological activities have been reported for (+)-β-Pinene?
A4: (+)-β-Pinene has shown potential in several areas:
- Anti-inflammatory Effects: Studies in diabetic rat models suggest (+)-β-Pinene may reduce inflammation, potentially through mechanisms shared with the drug glibenclamide [].
- Antimicrobial Activity: Research indicates (+)-β-Pinene, often found in essential oils, exhibits antimicrobial activity against various bacteria, including plant pathogens [, , ].
- Insecticidal Activity: Essential oils rich in (+)-β-Pinene have demonstrated insecticidal properties against certain pests, including the red flour beetle (Tribolium castaneum) [].
Q5: How does (+)-β-Pinene contribute to the aroma of plants?
A5: (+)-β-Pinene is a volatile organic compound (VOC) that contributes to the characteristic aroma of various plants. For instance, it's found in bullock's heart fruit (Annona reticulata L.), contributing to its custard-like and fruity aroma []. It's also a significant component of the aroma profiles in cardamom [], carrots [], sage [], and other plant species [, , ].
Q6: How does (+)-β-Pinene act as a skin permeation enhancer?
A6: Research suggests that (+)-β-Pinene, along with other cyclic monoterpenes, can enhance the transdermal delivery of drugs like indomethacin []. This effect is thought to be due to its interaction with the stratum corneum, the outermost layer of the skin.
Q7: How is (+)-β-Pinene biosynthesized in plants?
A7: (+)-β-Pinene biosynthesis involves enzymes known as monoterpene synthases. These enzymes catalyze the cyclization of geranyl pyrophosphate (GPP), a precursor molecule in the terpenoid biosynthesis pathway [, ]. The specific stereochemistry of (+)-β-Pinene is determined by the enzyme's active site and the stereochemistry of the proton elimination step [].
Q8: How is (+)-β-Pinene metabolized in mammals?
A8: Studies in rabbits reveal that (+)-β-Pinene is metabolized through various pathways, including allylic oxidation, leading to the formation of metabolites like (-)-trans-verbenol []. The specific metabolic routes can be complex, involving enzymes such as cytochrome P450s [].
Q9: What is the ecological role of (+)-β-Pinene?
A9: As a VOC released by plants, (+)-β-Pinene plays a role in plant-insect interactions. It can act as an attractant for some insects, including bark beetles (Ips typographus) [, ], while potentially repelling others [].
Q10: How does (+)-β-Pinene contribute to atmospheric chemistry?
A10: (+)-β-Pinene, emitted by plants, undergoes atmospheric oxidation reactions with hydroxyl radicals and ozone [, , , ]. These reactions lead to the formation of secondary organic aerosol (SOA), which contributes to air pollution and can influence climate [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)



![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)






